(1-Ethylpyrrolidin-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of (1-Ethylpyrrolidin-2-yl)methanol and related compounds involves multiple steps, starting from cyclic sulfonamide precursors. These precursors are prepared via stereoselective intramolecular Heck reactions followed by double reduction to yield the target molecules. For instance, the double reduction of cyclic sulfonamides has been used for synthesizing similar compounds, demonstrating the versatility of this approach in constructing such molecules efficiently (Evans et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to (1-Ethylpyrrolidin-2-yl)methanol reveals symmetrical molecules with significant intramolecular hydrogen bonding, contributing to their stability. For example, the crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol shows a planar molecule with moderate intramolecular hydrogen bonds, indicative of the importance of these interactions in stabilizing the molecule's structure (Percino et al., 2005).
Chemical Reactions and Properties
(1-Ethylpyrrolidin-2-yl)methanol participates in various chemical reactions, including catalytic asymmetric additions and cyclizations. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has shown excellent results in catalytic asymmetric additions of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008). This highlights the compound's role in facilitating reactions that produce chiral molecules.
Physical Properties Analysis
The physical properties of (1-Ethylpyrrolidin-2-yl)methanol and related compounds, such as solubility, melting point, and boiling point, are crucial for their application in synthesis. While specific data for (1-Ethylpyrrolidin-2-yl)methanol is not directly mentioned, related studies emphasize the importance of understanding these properties for effective application in synthetic processes.
Chemical Properties Analysis
The chemical properties, including reactivity ratios and behavior in various chemical environments, are vital for the effective use of (1-Ethylpyrrolidin-2-yl)methanol in synthesis. For example, studies on related compounds, such as 3,3-di(ethoxycarbonyl)-1-vinylpyrrolidin-2-one, provide insights into their reactivity, which is crucial for polymerization reactions and the development of materials with specific characteristics (Bencini et al., 2005).
Scientific Research Applications
Catalytic Applications
(1-Ethylpyrrolidin-2-yl)methanol has been studied in the context of catalysis. For example, it is used in iridium-catalyzed direct C-C coupling processes. This process, involving methanol and allenes, generates higher alcohols with all-carbon quaternary centers, representing a novel method for methanol hydrohydroxymethylation (Moran et al., 2011).
Synthesis and Chemical Analysis
In synthetic chemistry, this compound is integral in processes like the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, achieved through the double reduction of cyclic sulfonamide precursors (Evans, 2007). Additionally, it is involved in the chiral catalysis and asymmetric autocatalysis for enantioselective additions of organozinc reagents (Soai & Shibata, 1997).
Molecular and Structural Analysis
(1-Ethylpyrrolidin-2-yl)methanol has been used in the study of molecular and crystalline structures, such as in the synthesis and characterization of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol (Percino et al., 2005).
Electro-Optic Materials
In the field of electro-optic materials, derivatives of this compound have been synthesized for use in nonlinear optical/electro-optic multilayers, contributing to advancements in electro-optic technology (Facchetti et al., 2003).
Pharmaceutical Analysis
Although you requested to exclude drug-related uses, it's worth noting that in pharmaceutical analysis, this compound has been referenced, particularly in methodologies for determining impurities in pharmaceuticals (Agbaba et al., 1999).
Safety And Hazards
Future Directions
The pyrrolidine ring, which is a part of “(1-Ethylpyrrolidin-2-yl)methanol”, is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “(1-Ethylpyrrolidin-2-yl)methanol” and similar compounds could have potential applications in drug discovery and development .
properties
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQCZUMSSZNLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293319 | |
Record name | (1-ethylpyrrolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylpyrrolidin-2-yl)methanol | |
CAS RN |
3433-34-9 | |
Record name | 3433-34-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-ethylpyrrolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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